molecular formula C15H14BrNO B458119 4-bromo-N-(3-ethylphenyl)benzamide CAS No. 560102-93-4

4-bromo-N-(3-ethylphenyl)benzamide

Cat. No.: B458119
CAS No.: 560102-93-4
M. Wt: 304.18g/mol
InChI Key: ODLXNWNJKWBEQL-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-ethylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the para position and an N-linked 3-ethylphenyl group.

Properties

CAS No.

560102-93-4

Molecular Formula

C15H14BrNO

Molecular Weight

304.18g/mol

IUPAC Name

4-bromo-N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

ODLXNWNJKWBEQL-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzamide scaffold is common among the compounds discussed, but substituent variations lead to distinct properties:

Compound Name Substituent on Amine Key Structural Differences
4-Bromo-N-(3-ethylphenyl)benzamide 3-ethylphenyl Ethyl group (electron-donating, lipophilic)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-dimethoxyphenyl Methoxy groups (electron-donating, polar)
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl Nitro group (electron-withdrawing, planar)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-bromophenyl Trimethoxybenzamide backbone
  • Electronic Effects: Ethyl groups enhance lipophilicity and may improve membrane permeability compared to polar methoxy or nitro groups.
  • Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with packing influenced by N–H···O hydrogen bonds . Similar derivatives, such as N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, form chains via N–H···O interactions .

Spectroscopic Data

  • 13C NMR : For 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, the carbonyl (C=O) resonance appears at ~166–167 ppm . Substituents like ethyl groups may shift this signal slightly due to inductive effects.
  • FT-IR : Benzamide derivatives show characteristic peaks for C=O (~1650–1680 cm⁻¹), N–H (~3300 cm⁻¹), and aryl C–Br (~600 cm⁻¹) stretching (analogous to ).

Key Research Findings and Trends

  • Biological vs. Structural Applications : Derivatives with polar substituents (e.g., methoxy) are prioritized for drug development, while nitro- or halogen-rich analogs are leveraged in crystallography .

Preparation Methods

Reaction Mechanism and Conditions

The most widely employed method involves converting 4-bromobenzoic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with 3-ethylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is added to neutralize HCl byproducts, ensuring reaction progression.

Optimized Protocol :

  • Step 1 : 4-Bromobenzoic acid (1 equiv) is refluxed with SOCl₂ (1.2 equiv) at 70°C for 3 hours to form 4-bromobenzoyl chloride.

  • Step 2 : The acyl chloride is cooled to 0°C, and 3-ethylaniline (1.1 equiv) in DCM is added dropwise. TEA (1.5 equiv) is introduced to maintain a pH > 8.

  • Step 3 : The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and solvent evaporation.

Yield and Purity :

ParameterValue
Isolated Yield82–88%
HPLC Purity≥97%
Reaction Time15 hours

This method’s efficiency stems from the high electrophilicity of acyl chlorides, which facilitates rapid nucleophilic attack by the amine group.

Coupling Agent-Assisted Synthesis

Use of Carbodiimide Reagents

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are preferred. These agents activate the carboxylic acid in situ, avoiding the need for acyl chloride isolation.

Protocol :

  • 4-Bromobenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.

  • After 30 minutes of activation, 3-ethylaniline (1.05 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

  • The product is extracted with ethyl acetate and purified via silica gel chromatography.

Comparative Performance :

Coupling AgentYield (%)Purity (%)
EDC/HOBt7895
DCC/DMAP7293

EDC/HOBt minimizes racemization and side reactions, making it ideal for stereosensitive applications.

Bromination Strategies

Electrophilic Aromatic Substitution

When synthesizing 4-bromo-N-(3-ethylphenyl)benzamide from non-brominated precursors, electrophilic bromination is critical. Elemental bromine (Br₂) in acetic acid at 50°C selectively substitutes the para position of the benzamide ring.

Industrial-Scale Bromination :

  • Conditions : 10% w/v substrate in acetic acid, Br₂ (1.1 equiv), 50°C, 2 hours.

  • Workup : Quench with ice water, filter, and dry under vacuum.

  • Yield : 94% with 99% regioselectivity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance reaction control and scalability. A representative setup involves:

  • Reactor 1 : Acyl chloride synthesis at 70°C with SOCl₂.

  • Reactor 2 : Amidation with 3-ethylaniline at 25°C.

  • In-line Analytics : FTIR monitors carbonyl conversion in real time.

Economic Metrics :

MetricValue
Annual Capacity10 metric tons
Production Cost/kg$1,200
Waste Reduction40% vs batch

This approach reduces reaction times by 60% and improves consistency.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel (hexane:ethyl acetate, 4:1 to 1:1) to isolate the product. Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.39 (s, 1H, NH), 7.92–7.69 (m, 4H, Ar-H), 7.50–7.30 (m, 4H, Ar-H), 2.61 (q, J = 7.6 Hz, 2H, CH₂), 1.21 (t, J = 7.6 Hz, 3H, CH₃).

  • Melting Point : 148–150°C.

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